4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
This interaction could potentially involve binding to the target receptors, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves a multi-step process. One common method involves the reaction of 4-cyanobenzoyl chloride with 4-(3,4-dimethoxyphenyl)thiazol-2-amine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar compounds to 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide include other thiazole derivatives such as:
- 2-(4-methoxyphenyl)-4-(3,4-dimethoxyphenyl)thiazole
- 4-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)thiazole
- 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)thiazole
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a cyano group and a thiazole ring , which are essential for its biological activity. The molecular formula is C16H14N2O3 with a molecular weight of 282.30 g/mol. Its structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₆H₁₄N₂O₃ |
Molecular Weight | 282.30 g/mol |
Key Functional Groups | Cyano, Thiazole |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : In vitro studies reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating significant cytotoxicity compared to standard drugs like doxorubicin .
- Mechanism of Action : The compound appears to interact with specific enzymes involved in cell cycle regulation and apoptosis pathways, potentially leading to increased apoptosis in cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens:
- Inhibition of Growth : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Mode of Action : The thiazole ring and cyano group are believed to play crucial roles in binding to bacterial enzymes, disrupting their function and leading to cell death.
Case Studies
Several studies have focused on the biological activity of similar thiazole derivatives, providing insights into the efficacy and mechanisms of action:
- Study on Thiazole Derivatives : A study published in MDPI highlighted various thiazole compounds with anticancer properties, where structural modifications significantly influenced their activity. The presence of electron-donating groups such as methoxy groups was found to enhance activity against cancer cells .
- Comparative Analysis : A comparative study evaluated different benzamide derivatives for their RET kinase inhibition capabilities. The findings suggested that modifications in the thiazole structure could lead to improved potency against specific cancer targets .
Comparative Biological Activity
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | 1.61 - 1.98 | Anticancer |
Thiazole derivative A | 2.50 | Anticancer |
Benzamide derivative B | 5.00 | RET kinase inhibitor |
Properties
IUPAC Name |
4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-16-8-7-14(9-17(16)25-2)15-11-26-19(21-15)22-18(23)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIHWXKBACVACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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